(E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring a furan ring, a pyrrolidine scaffold, and a trifluoromethyl-substituted 1,2,4-oxadiazole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring is known for its electron-deficient nature, often improving binding affinity in medicinal chemistry contexts . The furan ring contributes to π-π stacking interactions, a feature observed in bioactive compounds with antimicrobial or anticancer activities .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)13-18-12(19-23-13)9-5-6-20(8-9)11(21)4-3-10-2-1-7-22-10/h1-4,7,9H,5-6,8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXNROAPNBQMC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that integrates multiple pharmacophoric elements, including a furan ring and a 1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A furan ring which is known for its biological activity.
- A trifluoromethyl group , enhancing lipophilicity and metabolic stability.
- A pyrrolidine ring , which contributes to the overall biological profile.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Reference Compound (e.g., Doxorubicin) | MCF-7 | 0.79 - 5.51 |
| Target Compound | MCF-7 | 0.12 - 2.78 |
| Target Compound | HCT116 | 0.48 - 5.13 |
These values suggest that the target compound may possess superior efficacy compared to established chemotherapeutics like Doxorubicin .
The mechanism underlying the anticancer activity of oxadiazole derivatives often involves:
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by increasing caspase activity and altering p53 levels .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can effectively halt cell cycle progression at the G1 phase .
Antimicrobial Activity
Beyond anticancer effects, there is emerging evidence supporting the antimicrobial potential of oxadiazole derivatives. The compound's structural features may facilitate interactions with microbial targets:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | >12.5 |
These findings suggest that the target compound could serve as a lead for developing new antimicrobial agents .
Case Studies
A case study involving a series of oxadiazole derivatives indicated that modifications at the aromatic positions significantly influenced biological activity. For example, introducing electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to (E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one. Studies indicate that oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 liver cancer cells, outperforming established chemotherapeutics like staurosporine .
Mechanistic Insights
The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer proliferation. For example, compounds have been shown to inhibit thymidine phosphorylase and other targets critical for tumor growth and survival . The trifluoromethyl group in these compounds enhances their lipophilicity, potentially improving bioavailability and efficacy.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Alkenylation : The introduction of the furan moiety can be done via cross-coupling methods or direct alkylation strategies.
- Final Coupling : The final product is obtained by coupling the pyrrolidine derivative with the oxadiazole precursor.
Potential in Material Development
The unique structural features of this compound make it a candidate for applications in material science. Its ability to form stable complexes with metals could be explored for use in catalysis or as sensors due to its electronic properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, focusing on key functional groups, molecular weights, and reported biological activities:
Key Observations:
Biological Activity: Nitroaryl and halogenated derivatives (e.g., ) exhibit enhanced antimicrobial activity compared to non-substituted analogs, but the target’s trifluoromethyl group may provide a balance between potency and toxicity .
Physicochemical Properties : The pyrrolidine ring in the target compound likely improves solubility compared to purely aromatic systems (e.g., ), while the α,β-unsaturated ketone enables Michael addition reactions, a trait shared with ferrocinyl analogs .
Research Findings
Role of Electron-Withdrawing Groups: The trifluoromethyl-oxadiazole motif in the target compound mirrors the activity-enhancing effects of nitro groups in nitrofuryl derivatives (e.g., antimycobacterial activity in ).
Structural Similarity and Activity : Computational similarity assessments (e.g., Tanimoto coefficients) could classify the target as a "scaffold hopper" due to its hybrid furan-pyrrolidine-oxadiazole architecture, differing from triazole-based actives .
Synthetic Challenges : The target’s synthesis likely involves Huisgen cycloaddition (for oxadiazole) and Claisen-Schmidt condensation (for α,β-unsaturated ketone), methods validated in analogous compounds (e.g., ).
Crystallographic Validation: SHELX software has been widely used to resolve crystal structures of similar enones, confirming the (E)-configuration of α,β-unsaturated ketones critical for bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
